molecular formula C12H9ClN2O B2894962 N-(5-氯吡啶-2-基)苯甲酰胺 CAS No. 258338-66-8

N-(5-氯吡啶-2-基)苯甲酰胺

货号 B2894962
CAS 编号: 258338-66-8
分子量: 232.67
InChI 键: RBITUHRFBJZRJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • Appearance : It exists as a white powder .


Synthesis Analysis

The synthesis of N-(5-chloropyridin-2-yl)benzamide involves the reaction between 5-chloro-2-aminopyridine and trans-β-nitrostyrene . The yield for this reaction is approximately 68% .


Molecular Structure Analysis

The molecular structure of N-(5-chloropyridin-2-yl)benzamide consists of a benzene ring attached to a pyridine ring via an amide linkage. The chlorine atom is positioned at the 5-position of the pyridine ring .


Physical And Chemical Properties Analysis

  • Stability : Store at room temperature (RT) .

科学研究应用

  1. 金属配合物与抗氧化活性:

    • Yeşilkaynak (2016) 进行的一项研究探讨了 N-(5-氯吡啶-2-基)苯甲酰胺及其金属配合物 (Co2+, Ni2+, Cu2+) 的合成。使用 DPPH 和 ABTS 检测对这些配合物的抗氧化活性进行了检查。
  2. 神经阻断剂活性:

    • Iwanami 等人 (1981) 研究了 N,N-二取代乙二胺的苯甲酰胺,以了解其潜在的神经阻断剂特性。他们发现了结构和活性之间的相关性,表明 N-(5-氯吡啶-2-基)苯甲酰胺衍生物在神经阻断剂药物开发中的相关性。 Iwanami 等人 (1981)
  3. 用于癫痫治疗的钾离子通道开放剂:

    • Amato 等人 (2011) 将 N-吡啶基苯甲酰胺衍生物描述为 KCNQ2/Q3 钾离子通道开放剂,可用于癫痫和疼痛模型。他们的工作突出了这些化合物在癫痫治疗中的治疗潜力。 Amato 等人 (2011)
  4. 黑色素瘤细胞毒性:

    • Wolf 等人 (2004) 合成了与烷化细胞毒剂偶联的苯甲酰胺衍生物,与标准药物相比,对黑色素瘤细胞表现出更高的毒性。这项研究表明了 N-(5-氯吡啶-2-基)苯甲酰胺在靶向黑色素瘤治疗中的潜力。 Wolf 等人 (2004)
  5. 化学合成和表征:

    • Zhao 等人 (2017) 利用 2-(吡啶-2-基)苯胺作为导向基团来促进醋酸铜介导的 C-H 胺化,表明了 N-(5-氯吡啶-2-基)苯甲酰胺在复杂化学合成中的用途。 Zhao 等人 (2017)
  6. 药物分析中的毛细管电泳:

    • Ye 等人 (2012) 开发了一种非水毛细管电泳方法,用于分离甲磺酸伊马替尼和相关物质,包括 N-(5-氯吡啶-2-基)苯甲酰胺衍生物。该方法对于药物的质量控制具有重要意义。 Ye 等人 (2012)
  7. 抗朊病毒剂:

    • Fiorino 等人 (2012) 合成了苯甲酰胺衍生物,包括 N-(5-氯吡啶-2-基)苯甲酰胺,作为潜在的抗朊病毒剂。研究了它们对人 PrP(C) 的结合亲和力和对 PrP(Sc) 转化的抑制作用,显示出在朊病毒病治疗中的前景。 Fiorino 等人 (2012)
  8. 抗分枝杆菌化合物:

    • Nawrot 等人 (2020) 探讨了 N-吡啶基苯甲酰胺的抗分枝杆菌活性,表明一些衍生物,如 N-(5-氯吡啶-2-基)-3-(三氟甲基)苯甲酰胺,对结核分枝杆菌具有显着的活性。 Nawrot 等人 (2020)

属性

IUPAC Name

N-(5-chloropyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O/c13-10-6-7-11(14-8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBITUHRFBJZRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)benzamide

Synthesis routes and methods I

Procedure details

To 2-[4-(tert-butyl)-2-(piperidin-4-yloxy)benzoylamino]-N-(5-chloropyrdin-2-yl)benzamide (30 mg, 59 pmnol) in a 4 mL screw cap vial is added polymer-supported carbodiimide (P-EPC, 280 mg @0.85 mmol/g, 4 eq) and a carboxylic acid of choice (120 micromoles, 2 eq), followed by 3 mL of 4:1 (amylene stabilized) chloroform:tert-butyl alcohol. Where acid hydrochloride salts are used, piperidinomethyl polystyrene resin (100 mg @2.6-2.8 mmol/g) is added to effect reaction. The vial is capped, shaken overnight at room temperature, then the mixture is filtered. Retentates are washed with amylene stabilized chloroform (3 mL), and the combined filtrate and wash are concentrated in vacuo to afford the amide derivative of the compound of Example 202.
Name
2-[4-(tert-butyl)-2-(piperidin-4-yloxy)benzoylamino]-N-(5-chloropyrdin-2-yl)benzamide
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hydrochloride salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
piperidinomethyl polystyrene resin
Quantity
100 mg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

The 2-[2-(1-tert-butoxycarbonylpiperidin-4-yloxy)-4-(tert-butyl)benzoylamino]-N-(5-chloropyridin-2-yl)benzamide (1.57 g, 2.58 mmol) was dissolved in 20 mL of a 4 N HCl in dioxane solution at room temperature, resulting in a modest evolution of gas. After 1 hour stirring at room temperature, the solvent and HCl gas were evaporated in vacuo, then the resulting white solid was resuspended in 75 mL 2:1 EtOAc:dichloromethane and evaporated a second time. The pasty white solid was dissolved in a solution of K2 CO3 (11.2 g) in water (75 mL), dichloromethane was added (75 mL), and the mixture vigorously stirred overnight. The mixture was partitioned, the aqueous layer back-extracted twice with dichloromethane, then the combined organic layers washed with brine. The organic layer was dried and concentrated in vacuo to provide 2-[4-tert-butyl)-2-(piperidin-4-yloxy)benzoylamino]-N-(5-chloropyridin-2-yl)benzamide (1.32 g, 100%) as an off-white crystalline solid.
Name
2-[2-(1-tert-butoxycarbonylpiperidin-4-yloxy)-4-(tert-butyl)benzoylamino]-N-(5-chloropyridin-2-yl)benzamide
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。